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Compound of Interest

Compound Name: Cladospolide B

Cat. No.: B1245580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total

synthesis of the natural product (−)-cladospolide B. The methodologies outlined are based on

two prominent synthetic routes: a de novo asymmetric synthesis and a chemoenzymatic

approach. These protocols are intended to serve as a comprehensive guide for researchers in

organic synthesis, medicinal chemistry, and drug development.

(−)-Cladospolide B is a 12-membered macrolide that has garnered interest due to its

biological activities. Its stereochemically dense structure presents a significant synthetic

challenge, and the successful total syntheses have employed a range of modern asymmetric

reactions.

De Novo Asymmetric Synthesis of (−)-Cladospolide
B
This synthetic route, developed by Xing and O'Doherty, employs a convergent strategy starting

from 1-nonyne. Key transformations include an alkyne zipper reaction, a Noyori asymmetric

ynone reduction, and a diastereoselective Sharpless dihydroxylation to establish the required

stereocenters.[1][2][3]
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Synthetic Workflow
The overall synthetic strategy is depicted below. The synthesis begins with the functionalization

of a long-chain alkyne, followed by the stereoselective introduction of hydroxyl groups and

subsequent macrolactonization.

Starting Material Key Fragment Synthesis Stereocenter Installation Macrocyclization and Final Product

1-Nonyne Ynone FormationSeveral Steps Alkyne Zipper Reaction Noyori Asymmetric
Ynone Reduction Dienoate Formation Sharpless Asymmetric

Dihydroxylation Macrolactonization Deprotection (−)-Cladospolide B
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Caption: De Novo Asymmetric Synthesis Workflow for (−)-Cladospolide B.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1245580?utm_src=pdf-body-img
https://www.benchchem.com/product/b1245580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Starting
Material

Product
Reagents
and
Conditions

Yield (%)
Enantiomeri
c/Diastereo
meric Ratio

Noyori

Asymmetric

Ynone

Reduction

Ynone

Intermediate

Propargyl

Alcohol

RuCl₂(S)-

BINAP, H₂,

EtOH

95 98% ee

Sharpless

Asymmetric

Dihydroxylati

on

Dienoate

Intermediate

Diol

Intermediate

AD-mix-β, t-

BuOH/H₂O
85 >20:1 dr

Macrolactoniz

ation

Seco-acid

Intermediate

Protected

Cladospolide

B

Yamaguchi

Reagent,

DMAP,

Toluene

75 -

Final

Deprotection

Protected

Cladospolide

B

(−)-

Cladospolide

B

HF·Py,

Pyridine, THF
92 -

Experimental Protocols
1. Noyori Asymmetric Ynone Reduction

This protocol describes the enantioselective reduction of a ynone to the corresponding

propargyl alcohol, establishing a key stereocenter.

Materials: Ynone substrate, RuCl₂[(S)-BINAP], Ethanol (degassed), Hydrogen gas.

Procedure:

A solution of the ynone substrate in degassed ethanol is prepared in a high-pressure

vessel.

The catalyst, RuCl₂[(S)-BINAP] (0.1 mol%), is added under an inert atmosphere.
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The vessel is charged with hydrogen gas to a pressure of 10 atm.

The reaction mixture is stirred at room temperature for 24 hours.

Upon completion, the solvent is removed under reduced pressure, and the residue is

purified by flash column chromatography on silica gel to afford the desired propargyl

alcohol.

2. Sharpless Asymmetric Dihydroxylation

This procedure details the diastereoselective dihydroxylation of a dienoate to install the C4 and

C5 stereocenters.

Materials: Dienoate substrate, AD-mix-β, tert-butanol, Water, Methanesulfonamide.

Procedure:

A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

AD-mix-β and methanesulfonamide are added to the cooled solvent and stirred until

dissolved.

The dienoate substrate is added to the reaction mixture at 0 °C.

The reaction is stirred vigorously at 0 °C for 12-18 hours.

The reaction is quenched by the addition of sodium sulfite.

The mixture is extracted with ethyl acetate, and the combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

The crude product is purified by flash column chromatography.

Chemoenzymatic Total Synthesis of (−)-
Cladospolide B
This approach, reported by Banwell and Loong, utilizes a chemoenzymatic strategy to generate

key chiral building blocks. The synthesis features a ring-closing metathesis (RCM) to construct
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a ten-membered lactone intermediate, which is then elaborated to the final 12-membered

macrolide.[4][5]

Synthetic Workflow
The chemoenzymatic synthesis follows a distinct pathway, leveraging enzymatic reactions and

metathesis for ring formation.

Starting Materials Key Intermediate Synthesis Ring Formation Homologation and Final Product

cis-1,2-Dihydrocatechol Diene FormationSeveral Steps Ring-Closing Metathesis
(RCM) 10-Membered Lactone Two-Carbon Homologation Yamaguchi Lactonization Photoisomerization (−)-Cladospolide B
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Caption: Chemoenzymatic Synthesis Workflow for (−)-Cladospolide B.

Quantitative Data Summary
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Experimental Protocols
1. Ring-Closing Metathesis (RCM)

This protocol outlines the formation of the 10-membered lactone intermediate via RCM.

Materials: Diene substrate, Grubbs' 2nd generation catalyst, Dichloromethane (anhydrous

and degassed).

Procedure:

A solution of the diene substrate in anhydrous, degassed dichloromethane is prepared

under an argon atmosphere.

A solution of Grubbs' 2nd generation catalyst (5 mol%) in dichloromethane is added to the

substrate solution.

The reaction mixture is heated to reflux for 4-6 hours.

The reaction is monitored by TLC for the disappearance of the starting material.

Upon completion, the solvent is removed in vacuo, and the residue is purified by flash

column chromatography on silica gel to yield the 10-membered lactone.

2. Yamaguchi Lactonization

This procedure describes the macrolactonization to form the 12-membered ring of the

cladospolide core.

Materials: Seco-acid substrate, 2,4,6-Trichlorobenzoyl chloride, Triethylamine, 4-

(Dimethylamino)pyridine (DMAP), Toluene (anhydrous).

Procedure:

To a solution of the seco-acid in anhydrous toluene at room temperature is added

triethylamine, followed by 2,4,6-trichlorobenzoyl chloride.

The mixture is stirred for 2 hours at room temperature.
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The resulting solution is then added dropwise via syringe pump over a period of 6 hours to

a solution of DMAP in anhydrous toluene at 90 °C.

After the addition is complete, the reaction mixture is stirred for an additional 12 hours at

90 °C.

The reaction is cooled to room temperature, diluted with ethyl acetate, and washed

sequentially with saturated aqueous sodium bicarbonate and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by flash column chromatography to afford the 12-membered

macrolide.

Conclusion
The enantioselective total synthesis of (−)-cladospolide B has been successfully achieved

through multiple elegant strategies. The de novo asymmetric synthesis provides a highly

stereocontrolled route, while the chemoenzymatic approach offers an alternative pathway that

leverages the selectivity of enzymes and the power of metathesis. These detailed protocols

and data provide a valuable resource for chemists engaged in the synthesis of complex natural

products and the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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